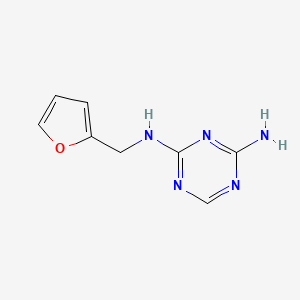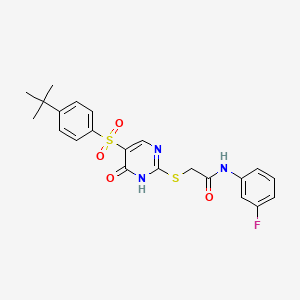
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a tert-butyl group, a sulfonyl group, a pyrimidinone ring, a thioether linkage, and a fluorophenyl group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The sulfonyl group is a common functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety. The pyrimidinone ring is a six-membered ring with two nitrogen atoms and a carbonyl group. The thioether linkage involves a sulfur atom connected to two carbon atoms. The fluorophenyl group consists of a phenyl ring with a fluorine atom attached to it.
Chemical Reactions Analysis
The chemical reactivity of the compound can be influenced by its functional groups. The tert-butyl group is relatively inert but can undergo reactions under harsh conditions . The sulfonyl group can undergo a variety of reactions including reduction, substitution, and elimination reactions. The pyrimidinone ring can participate in electrophilic aromatic substitution reactions and other ring-modifying reactions. The thioether linkage can undergo oxidation and other sulfur-modifying reactions. The fluorophenyl group can undergo electrophilic aromatic substitution reactions and other fluorine-modifying reactions.Aplicaciones Científicas De Investigación
Quantum Chemical Insight and Molecular Structure Analysis
A study provided quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic properties (FT–IR, FT–Raman) of a novel antiviral active molecule similar to the queried compound. This research highlighted the compound's antiviral potency against SARS-CoV-2 protein, demonstrating its potential application in COVID-19 treatment strategies. The analysis included detailed intermolecular interaction studies, drug-likeness evaluation based on Lipinski's rule, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties analysis, presenting a comprehensive view of the pharmacokinetic properties of the molecule (Mary et al., 2020).
Cytotoxic Activity of Sulfonamide Derivatives
Research on various sulfonamide derivatives, including compounds structurally related to the one , revealed their cytotoxic activity against cancer cell lines. This study underscores the potential of sulfonamide derivatives in cancer therapy, particularly their effectiveness against breast and colon cancer cell lines, highlighting the versatility of sulfonamide compounds in medicinal chemistry and drug development (Ghorab et al., 2015).
Immune Response Modulation
A synthetic compound structurally similar to the queried molecule demonstrated the ability to modulate the immune response to tumors, enhancing the effectiveness of immune cells against cancer cells. This research indicates the potential application of sulfonamide derivatives in cancer immunotherapy, offering a novel approach to augment the host's immune response against growing tumors (Wang et al., 2004).
Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Another study explored the synthesis of compounds acting as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell division. This research suggests the therapeutic potential of sulfonamide derivatives in treating diseases characterized by rapid cell proliferation, such as cancer, by targeting key metabolic enzymes (Gangjee et al., 2008).
Propiedades
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S2/c1-22(2,3)14-7-9-17(10-8-14)32(29,30)18-12-24-21(26-20(18)28)31-13-19(27)25-16-6-4-5-15(23)11-16/h4-12H,13H2,1-3H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTCWNLRBOKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)
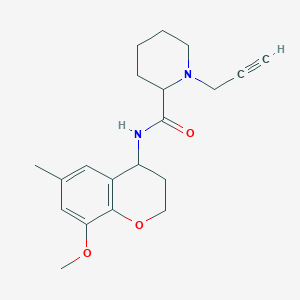
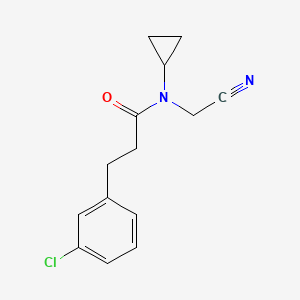

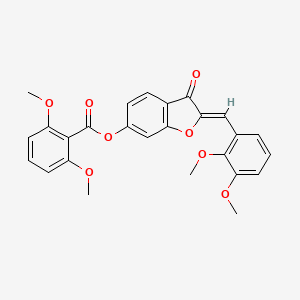
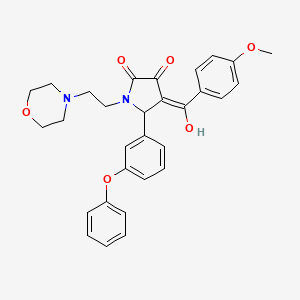
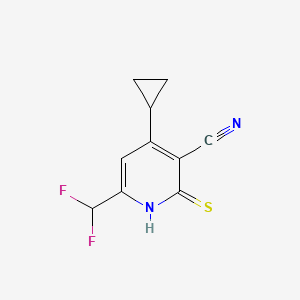

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)
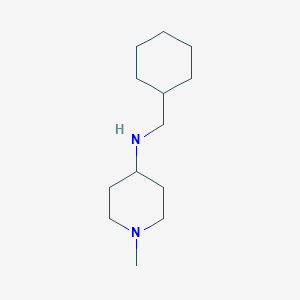
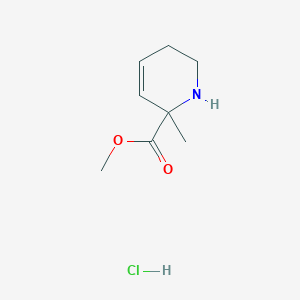
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
